molecular formula C20H41NO2 B12106776 2-(Diethylamino)hexadecanoic acid CAS No. 918817-88-6

2-(Diethylamino)hexadecanoic acid

Cat. No.: B12106776
CAS No.: 918817-88-6
M. Wt: 327.5 g/mol
InChI Key: MJCGYIGNVMPXDS-UHFFFAOYSA-N
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Description

2-(Diethylamino)hexadecanoic acid is a synthetic organic compound characterized by a long aliphatic chain with a diethylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)hexadecanoic acid typically involves the alkylation of hexadecanoic acid with diethylamine. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the carboxylic acid and facilitate nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride or borane.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Hexadecanol derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(Diethylamino)hexadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of surfactants and amphiphilic molecules.

    Biology: Investigated for its potential as a membrane-modifying agent due to its amphiphilic nature.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting lipid membranes.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique surface-active properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)hexadecanoic acid is largely dependent on its interaction with lipid membranes. The diethylamino group can interact with polar head groups of lipids, while the long aliphatic chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, influencing various cellular processes.

Molecular Targets and Pathways:

    Lipid Membranes: Modifies membrane structure and dynamics.

    Signal Transduction Pathways: Potentially affects pathways involving membrane-bound receptors and enzymes.

Comparison with Similar Compounds

    Hexadecanoic acid: Lacks the diethylamino group, making it less amphiphilic.

    2-(Dimethylamino)hexadecanoic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its interaction with membranes.

Uniqueness: 2-(Diethylamino)hexadecanoic acid’s unique combination of a long aliphatic chain and a diethylamino group provides distinct amphiphilic properties, making it particularly useful in applications requiring membrane interaction and modification.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Biological Activity

2-(Diethylamino)hexadecanoic acid, also known by its CAS number 918817-88-6, is a fatty acid derivative that has garnered attention in various fields of biological research. Its unique structure, comprising a long-chain fatty acid with a diethylamino group, suggests potential interactions with biological membranes and cellular targets. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in medicine and biology.

The compound is characterized by the following structural features:

  • Chemical Formula : C20_{20}H41_{41}N
  • Molecular Weight : 313.55 g/mol
  • Functional Groups : Long-chain fatty acid and diethylamino group

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The diethylamino group can facilitate penetration into lipid bilayers, potentially altering membrane fluidity and affecting protein function. This property is particularly relevant in drug delivery systems where enhanced membrane permeability is desired.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that fatty acids can exhibit antimicrobial properties. The presence of the diethylamino group may enhance these effects by disrupting microbial membranes.
  • Anti-inflammatory Effects : Similar compounds have been observed to modulate inflammatory pathways, suggesting potential anti-inflammatory activity for this compound.
  • Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent .
  • In Vitro Cancer Cell Studies : In vitro assays showed that treatment with this compound resulted in reduced viability of human cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced pro-inflammatory cytokines
Cancer cell inhibitionDecreased viability in cancer cell lines

Applications in Drug Development

Due to its unique properties, this compound is being investigated for various applications:

  • Drug Delivery Systems : Its ability to enhance membrane permeability makes it a candidate for formulating lipid-based drug delivery systems.
  • Therapeutic Agent : Ongoing research aims to explore its potential as an anti-inflammatory and anticancer therapeutic agent.

Properties

CAS No.

918817-88-6

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-(diethylamino)hexadecanoic acid

InChI

InChI=1S/C20H41NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23)21(5-2)6-3/h19H,4-18H2,1-3H3,(H,22,23)

InChI Key

MJCGYIGNVMPXDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N(CC)CC

Origin of Product

United States

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